molecular formula C18H12N2O2 B1339800 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol CAS No. 106561-29-9

5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol

Cat. No.: B1339800
CAS No.: 106561-29-9
M. Wt: 288.3 g/mol
InChI Key: PEFVPWSISZURQJ-UHFFFAOYSA-N
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Description

5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol (CAS 325809-26-5) is a high-purity chemical compound belonging to the class of organic compounds known as furo[2,3-d]pyrimidines . This heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery research. The compound serves as a key synthetic intermediate for the development of more complex molecules, such as (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid, which has been identified in chemical databases as an experimental small molecule with a reported mechanism of action targeting Serine/threonine-protein kinase Chk1 (Checkpoint kinase 1) in humans . Chk1 is a critical enzyme in the DNA damage response pathway, making its inhibitors a major focus in oncology research for their potential to enhance the efficacy of chemotherapeutic agents. As a building block, this compound provides the core structure upon which researchers can develop and optimize potential kinase inhibitors. It is intended for use in laboratory research applications only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-diphenyl-3H-furo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)20-11-19-17/h1-11H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFVPWSISZURQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C(=O)NC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459930
Record name ST51039150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106561-29-9
Record name ST51039150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,6 Diphenylfuro 2,3 D Pyrimidin 4 Ol and Derivatives

Classical Synthetic Approaches to Furo[2,3-d]pyrimidin-4-ol Systems

The traditional synthesis of the furo[2,3-d]pyrimidin-4-ol scaffold can be achieved by two primary retrosynthetic disconnections: either by constructing the pyrimidine (B1678525) ring onto a pre-existing furan (B31954) core or by forming the furan ring on a pyrimidine template. Multicomponent reactions offer a convergent alternative to these stepwise approaches.

Cyclization Reactions from Furan Precursors

A common and effective strategy for the synthesis of furo[2,3-d]pyrimidines involves the use of suitably functionalized furan derivatives as the starting material. The pyrimidine ring is then constructed in a subsequent cyclization step.

One of the most direct methods for the synthesis of 5,6-diphenylfuro[2,3-d]pyrimidin-4-ol involves the cyclization of 2-amino-4,5-diphenylfuran-3-carbonitrile with formic acid. This reaction provides a straightforward route to the target molecule, where formic acid serves as the source for the additional carbon atom required to form the pyrimidine ring. The reaction typically proceeds by heating the aminofuran precursor with formic acid, leading to the formation of the corresponding 4-oxo derivative, which exists in tautomeric equilibrium with the 4-hydroxy form.

For instance, the cyclization of 2-amino-4,5-diphenylfuran-3-carbonitrile with formic acid directly yields 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one, the keto tautomer of this compound. This transformation is a key step in building the fused heterocyclic system from a furan precursor.

The versatile starting material, 2-amino-4,5-diphenylfuran-3-carbonitrile, is a cornerstone in the synthesis of various 5,6-diphenylfuro[2,3-d]pyrimidine derivatives. This compound can be synthesized through a one-pot, three-component reaction of benzoin (B196080), malononitrile, and a suitable base.

Once obtained, this aminofuran derivative can undergo cyclization with a variety of one-carbon reagents to form the pyrimidine ring. Besides formic acid, other reagents such as formamide (B127407) can be employed. The reaction with formamide typically leads to the formation of the 4-aminofuro[2,3-d]pyrimidine derivative. However, subsequent hydrolysis can yield the desired 4-ol/4-one compound. The general synthetic scheme is presented in the table below.

Table 1: Synthesis of this compound from a Furan Precursor

Precursor Reagent Product
2-Amino-4,5-diphenylfuran-3-carbonitrile Formic Acid 5,6-Diphenylfuro[2,3-d]pyrimidin-4(3H)-one

Approaches from Pyrimidine Derivatives

An alternative classical approach involves the construction of the furan ring onto a pre-existing, appropriately substituted pyrimidine molecule. This strategy is less common for the synthesis of this compound specifically but is a valid general methodology for the broader class of furo[2,3-d]pyrimidines.

This typically involves a pyrimidine with vicinal functional groups that can react with a two-carbon synthon to form the furan ring. For example, a 4-chloro-5-hydroxypyrimidine (B11923823) could be reacted with a compound containing an activated methylene (B1212753) group and a leaving group, such as phenacyl bromide, in the presence of a base. The initial O-alkylation would be followed by an intramolecular cyclization to form the furan ring. While specific examples for the synthesis of the 5,6-diphenyl substituted target compound via this route are not readily found in the literature, the general principle remains a viable synthetic strategy. A key step in such a synthesis would be the condensation of a substituted pyrimidine with an α-haloketone.

Multicomponent Reaction (MCR) Strategies for Furo[2,3-d]pyrimidines

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of the furo[2,3-d]pyrimidine (B11772683) core, although specific examples leading directly to this compound are not extensively documented.

These reactions often involve the in-situ formation of a furan intermediate which then undergoes cyclization to the final product. For example, a three-component reaction between an aldehyde, a β-ketoester, and an aminopyrimidine could potentially lead to the formation of a furo[2,3-d]pyrimidine system. The diversity of the final products can be controlled by varying the starting materials. The general applicability of MCRs in heterocyclic synthesis suggests their potential for the targeted synthesis of this compound and its derivatives.

Advanced and Sustainable Synthesis Techniques for this compound

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. For the synthesis of furo[2,3-d]pyrimidines, including the 5,6-diphenyl substituted target, microwave-assisted synthesis has shown considerable promise.

Microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, enable reactions that are not feasible under conventional heating. For instance, the cyclization of 2-amino-4,5-diphenylfuran-3-carbonitrile with various reagents to form the pyrimidine ring can be accelerated under microwave conditions. This method often leads to cleaner reactions with easier work-up procedures, aligning with the principles of green chemistry. The use of solvent-free conditions or environmentally benign solvents in combination with microwave heating further enhances the sustainability of these synthetic routes. While specific microwave-assisted syntheses of this compound are not extensively reported, the successful application of this technology to similar heterocyclic systems suggests its high potential for this target molecule.

Green Chemistry Principles in Furo[2,3-d]pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. rasayanjournal.co.inresearchgate.net These approaches focus on the use of safer solvents, alternative energy sources, and catalyst-free conditions to produce high yields with reduced reaction times and simplified workup procedures. rasayanjournal.co.in

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Its use in the synthesis of furo[2,3-d]pyrimidine derivatives has been demonstrated in several multi-component reactions (MCRs). eurekaselect.com These one-pot procedures offer high efficiency by combining multiple operational steps without isolating intermediates. researchgate.net For instance, an environmentally friendly three-component condensation of cyclic 1,3-diketones (like barbituric acid), aromatic aldehydes, and aryl isocyanides has been successfully carried out in water under uncatalyzed, reflux conditions to yield furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. researchgate.net This method is advantageous as the product often precipitates from the aqueous medium, allowing for simple isolation by filtration. Similarly, a [3+2] cyclization of pyrimidine-4,6-diol with various nitroolefins proceeds efficiently in water under conventional heating, providing good to high yields of the target furo[2,3-d]pyrimidines. researchgate.net

Table 1: Examples of Furo[2,3-d]pyrimidine Synthesis in Water

Reactants Conditions Product Type Yield Reference
1,3-Indandione (B147059)/Barbituric acid, 2-Aminopyrimidines, Phenylglyoxal (B86788) monohydrate Water, Reflux Furo[2,3-d]pyrimidine derivatives Not specified researchgate.net
Cyclic 1,3-diketones, Aromatic aldehyde, Aryl isocyanide Water, 75°C, Reflux Furo[2,3-d]pyrimidine-2,4(1H,3H)-diones Good researchgate.net
Pyrimidine-4,6-diol, Nitroolefins Water, 90°C, Conventional heating Substituted furo[2,3-d]pyrimidines Good to high researchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as rapid reaction rates, higher yields, and improved purity of products compared to conventional heating methods. nih.govbohrium.com This technique has been effectively employed in the synthesis of various fused pyrimidine systems. nih.gov For example, the synthesis of furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives through a three-component reaction was successfully achieved in water under microwave irradiation, demonstrating a synergistic green approach. researchgate.net Another report details the synthesis of 4-substituted benzopyrano[4,3-d]-pyrimidine derivatives from 4-hydroxycoumarin, aldehydes, and urea/thiourea (B124793) using a solid inorganic support under microwave irradiation, a process that avoids toxic acids and excess solvents. researchgate.net

Table 2: Microwave-Assisted Synthesis of Fused Pyrimidines

Reactants Conditions Product Type Yield Reference
Aldehyde, 2,6-Diaminopyrimidine-4(3H)-one, Tetronic acid/Indane-1,3-dione Water, Microwave irradiation (150W) Furo/Indenopyrido[2,3-d]pyrimidine derivatives High researchgate.net
4-Hydroxycoumarin, Aldehydes, Urea/Thiourea Solid support, Microwave irradiation Benzopyrano[4,3-d]-pyrimidine derivatives Improved researchgate.net
Formyl-quinoline derivatives, Primary heterocyclic amine, Cyclic 1,3-diketone DMF, 150°C, 8 min, Microwave Dihydropyrido[2,3-d]pyrimidines 68–82% nih.gov

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. This green technique often leads to shorter reaction times, milder conditions, and higher yields. eurekaselect.com The synthesis of fused heterocyclic pyrimidines has been shown to be rapid and efficient under ultrasonic irradiation. eurekaselect.comdntb.gov.ua While specific examples for the this compound are not detailed, the successful application of ultrasound in related structures, such as the Pd/C-Cu catalyzed synthesis of 2-substituted furo[3,2-b]pyridines, highlights its potential. nih.gov This method accomplished a one-pot C-C coupling followed by a C-O bond-forming reaction, demonstrating the utility of ultrasound in facilitating complex transformations. nih.gov

Table 3: Ultrasound-Assisted Synthesis of Related Heterocycles

Reactants Catalyst/Conditions Product Type Yield Reference
3-Chloro-2-hydroxypyridine (B189369), Terminal alkynes 10% Pd/C-CuI-PPh3-Et3N in EtOH, Ultrasound 2-Substituted furo[3,2-b]pyridines Not specified nih.gov

Developing synthetic routes that avoid the use of catalysts is a key goal of green chemistry, as it simplifies product purification and reduces waste from potentially toxic or expensive catalysts. Several catalyst-free methods for the synthesis of the furo[2,3-d]pyrimidine core have been reported. A notable example is a three-component reaction involving 1,3-indandione or barbituric acid, 2-aminopyrimidines, and phenylglyoxal monohydrate in water, which proceeds without a catalyst to form novel furo[2,3-d]pyrimidine derivatives. researchgate.net Another efficient, catalyst-free approach involves the [3+2] cyclization of pyrimidine-4,6-diol and nitroolefins by simply mixing the starting materials in water and heating. researchgate.net Furthermore, the three-component condensation of cyclic 1,3-diketones, aldehydes, and isocyanides to produce furo[2,3-d]pyrimidine-2,4(1H,3H)-diones also proceeds effectively under uncatalyzed conditions in water. researchgate.net

Table 4: Catalyst-Free Synthesis of Furo[2,3-d]pyrimidines

Reactants Conditions Product Type Yield Reference
1,3-Indandione/Barbituric acid, 2-Aminopyrimidines, Phenylglyoxal monohydrate Water, Reflux Furo[2,3-d]pyrimidine derivatives Not specified researchgate.net
Pyrimidine-4,6-diol, Nitroolefins Water, 90°C Substituted furo[2,3-d]pyrimidines Good to high researchgate.net

Catalytic Pathways in Furo[2,3-d]pyrimidine Synthesis

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. The synthesis of furo[2,3-d]pyrimidines and related structures often relies on catalytic methods to construct the fused ring system. nih.govacs.org Transition metals, in particular, play a crucial role in facilitating key bond-forming events. nih.govdntb.gov.ua

Transition metal catalysts are widely used for their ability to mediate complex cyclization and cross-coupling reactions. nih.govdntb.gov.ua Palladium and copper are among the most versatile metals for these transformations.

A flexible method for preparing 5,6-disubstituted furo[2,3-d]pyrimidines, a class that includes the target compound, involves a palladium-catalyzed arylative cyclization. This key step reacts alkynylpyrimidinols with various aryl iodides to furnish the desired products. researchgate.net Another sophisticated approach is a Pd(II)-catalyzed three-component synthesis of 2,4,6-triarylfuro[2,3-d]pyrimidines from β-ketodinitriles, boronic acids, and aldehydes, which concurrently constructs the fused ring system through the formation of multiple C–C, C–O, and C–N bonds. acs.org

Copper catalysts, often used in conjunction with palladium, are also pivotal. For instance, a Pd/C-Cu catalyzed one-pot synthesis was developed for furo[3,2-b]pyridines via the coupling of 3-chloro-2-hydroxypyridine with terminal alkynes. nih.gov In this bimetallic system, copper often facilitates the activation of the alkyne component. While specific copper-only catalyzed cyclizations for the direct synthesis of this compound are less commonly detailed, the principles of copper-catalyzed C-O and C-N bond formation are well-established and represent a viable synthetic strategy for constructing the furan and pyrimidine rings, respectively.

Table 5: Examples of Transition Metal-Catalyzed Synthesis of Furo[2,3-d]pyrimidines and Analogs

Reactants Catalyst System Product Type Yield Reference
Alkynylpyrimidinols, Aryl iodides Palladium catalyst 5,6-Disubstituted furo[2,3-d]pyrimidines 36–75% researchgate.net
β-Ketodinitriles, Boronic acids, Aldehydes Pd(II) catalyst 2,4,6-Triarylfuro[2,3-d]pyrimidines Not specified acs.org
Organocatalytic Systems

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to traditional metal-based catalysts. For the synthesis of furo[2,3-d]pyrimidine derivatives, organocatalysts such as L-proline and thiourea derivatives have shown potential in facilitating key bond-forming steps. These catalysts operate through various activation modes, including enamine and iminium catalysis, to promote cascade reactions that lead to the desired heterocyclic core.

While a direct organocatalytic synthesis of this compound is not extensively detailed in the literature, the principles can be extrapolated from the synthesis of structurally related compounds. For instance, the synthesis of pyrrolo[2,3-d]pyrimidine-2,4-diones, which share a similar fused heterocyclic structure, has been accomplished using L-proline as an organocatalyst. In a typical multicomponent reaction, an arylglyoxal, an aminouracil, and a C-H activated compound are condensed in the presence of L-proline in a suitable solvent like acetic acid under reflux conditions. This methodology offers a pathway to 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones in good yields. The catalytic cycle is believed to involve the formation of an enamine between L-proline and one of the carbonyl-containing substrates, which then participates in a cascade of reactions, including Michael addition and cyclization, to afford the final product.

The following table summarizes representative findings for the L-proline catalyzed synthesis of related heterocyclic systems.

CatalystReactantsSolventTemperature (°C)Time (h)ProductYield (%)
L-Proline (20 mol%)6-Aminouracil, Arylglyoxals, 4-HydroxycoumarinAcetic AcidReflux5-6Pyrrolo[3,2-d]pyrimidine derivatives85-92
Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in organic synthesis, including ease of catalyst separation, recyclability, and often milder reaction conditions. A variety of solid-supported catalysts and nanoparticles have been investigated for the synthesis of pyrimidine-fused heterocycles, demonstrating high efficiency and selectivity.

For the synthesis of furo[2,3-d]pyrimidine derivatives, several heterogeneous catalytic systems have been reported. These often involve multicomponent reactions that proceed under green and sustainable conditions. For example, nano-sized metal oxides and functionalized magnetic nanoparticles have been employed to catalyze the condensation of various starting materials to form the furo[2,3-d]pyrimidine core.

One notable approach involves a palladium-catalyzed arylative cyclization of alkynylpyrimidinols with aryl iodides. This method provides a flexible route to 5,6-disubstituted furo[2,3-d]pyrimidine derivatives. While this specific example uses a homogeneous palladium catalyst, the principle of using a metal catalyst to facilitate the key cyclization step is transferable to heterogeneous systems, where palladium nanoparticles supported on materials like charcoal, silica, or metal-organic frameworks could be employed to enhance recyclability and reduce metal contamination in the final product.

The following table presents data from various studies on the heterogeneous catalytic synthesis of related pyrimidine-fused heterocycles, illustrating the scope and efficiency of these methods.

CatalystReactantsSolventTemperature (°C)TimeProductYield (%)
Nano Fe3O4@TiO2-SO3HPyrazolo[4',3':5,6]pyrano[2,3-c]phenazin-15-yl)methanone derivativesSolvent-free180 W (Microwave)-Pyrazolo-pyrano-phenazine derivativesHigh
KCC-1 NanoparticlesBenzaldehyde derivatives, 6-AminouracilSolvent-free100-Pyrido[2,3-d:5,6-d']dipyrimidinesGood to Excellent
SCMNPs@Urea/Py-CuCl2(Thio)barbituric acids, Aryl aldehydes, MalononitrileWater/Ethanol--Pyrano[2,3-d]pyrimidinone derivativesHigh
Nano Copper Ferrite2-Acetyl benzofuran, 9-Anthracenaldehyde, Urea---6-(anthracen-9-yl)-4-(benzofuran-2-yl)pyrimidin-2-(1H)-oneup to 87%
Nano-ZrO2Substituted aldehydes, Urea, Ethyl acetoacetateEthanol8060 minSubstituted Dihydropyrimidinonesup to 90%

These examples underscore the potential of heterogeneous catalysis in the synthesis of complex heterocyclic molecules like this compound, offering efficient and sustainable routes that are highly desirable in modern organic chemistry.

Chemical Reactivity and Derivatization Strategies of 5,6 Diphenylfuro 2,3 D Pyrimidin 4 Ol

Functional Group Transformations at the Furo[2,3-d]pyrimidin-4-ol Core

The hydroxyl group at the C4 position of the pyrimidine (B1678525) ring is the most common site for initial functional group transformations, acting as a gateway for introducing diverse substituents.

The conversion of the 4-hydroxyl (or its tautomeric 4-oxo form) to a 4-chloro group is a cornerstone strategy for the derivatization of the furo[2,3-d]pyrimidine (B11772683) scaffold. This transformation converts the hydroxyl into a good leaving group, activating the C4 position for nucleophilic aromatic substitution (SNAr) reactions. The most frequently employed reagent for this chlorination is phosphorus oxychloride (POCl₃), often used in the presence of a base or as a solvent. researchgate.net

Once the 4-chloro-5,6-diphenylfuro[2,3-d]pyrimidine (B3015861) intermediate is synthesized, it can be subjected to reactions with a wide range of nucleophiles. This approach has been extensively used to introduce various amino groups, which are often crucial for biological activity. For instance, reactions with primary and secondary amines, anilines, and even amino acid esters lead to the formation of 4-amino-substituted furo[2,3-d]pyrimidines. researchgate.netnih.gov These reactions typically proceed under thermal conditions or with base catalysis. The versatility of this method allows for the systematic exploration of the chemical space around the C4 position, which is vital for establishing structure-activity relationships (SAR). nih.gov

The lability of the chloro substituent facilitates the introduction of not only nitrogen-based nucleophiles but also oxygen and sulfur nucleophiles, such as alkoxides and thiolates, further expanding the diversity of accessible derivatives. rsc.org

Table 1: Examples of Nucleophilic Substitution on 4-Chloro-furo[2,3-d]pyrimidines

NucleophileReagent/ConditionsProduct Type
Amines (R-NH₂)Heat or Base (e.g., Et₃N) in solvent (e.g., EtOH, i-PrOH)4-Amino-furo[2,3-d]pyrimidines
Anilines (Ar-NH₂)Acidic conditions (e.g., HCl in water) or thermal4-(Arylamino)-furo[2,3-d]pyrimidines
Amino Acid EstersBase in alcohol4-(Amino acid ester)-furo[2,3-d]pyrimidines
Sodium AzideNaN₃ in DMF4-Azido-furo[2,3-d]pyrimidines
Thiophenols (Ar-SH)Base (e.g., NaH)4-(Arylthio)-furo[2,3-d]pyrimidines

Reactions at the Hydroxyl Group (e.g., Tosylation)

Beyond conversion to halogens, the hydroxyl group at the C4 position can be directly derivatized. A key example is tosylation, which involves reacting the furo[2,3-d]pyrimidin-4-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This reaction forms a 4-pyrimidyl tosylate.

The tosylate group is an excellent leaving group, making the resulting compound a valuable intermediate for cross-coupling reactions. For instance, 4-pyrimidyl tosylates can participate in Suzuki-Miyaura cross-coupling reactions with various phenylboronic acids. researchgate.net This strategy provides a powerful method for creating C-C bonds at the C4 position, allowing for the introduction of diverse aryl and heteroaryl substituents that would be inaccessible through direct nucleophilic substitution on a 4-chloro derivative.

Annulation and Ring-Fusion Strategies

Annulation, or ring-fusion, strategies involve the construction of additional heterocyclic rings onto the existing furo[2,3-d]pyrimidine framework. This approach leads to the formation of more complex, polycyclic systems, significantly altering the molecule's three-dimensional shape and electronic properties.

A common strategy to create fused systems involves utilizing a precursor that can undergo intramolecular cyclization. For example, starting from a 4-imino-furo[2,3-d]pyrimidine derivative, which can be prepared via hydrazinolysis of an appropriate intermediate, subsequent reactions can lead to fused triazoles. arkat-usa.org Reaction of a 3-amino-4-imino-furo[2,3-d]pyrimidine with reagents like cyanogen (B1215507) bromide can yield a 2-amino-furo[3,2-e] researchgate.netnih.govrsc.orgtriazolo[1,5-c]pyrimidine. arkat-usa.org Another approach involves the oxidative cyclization of hydrazone precursors using reagents such as ferric chloride to form pyrazolo[4,3-e] researchgate.netnih.govrsc.orgtriazolo[1,5-c]pyrimidine systems. nih.gov

These annulation reactions create novel heterocyclic scaffolds, such as the furo[3,2-e] researchgate.netnih.govrsc.orgtriazolo[1,5-c]pyrimidine system, which have been investigated for various biological activities. nih.gov The specific ring system formed depends on the nature of the starting material and the cyclizing agent used.

Side-Chain Modifications and Diversification

While the pyrimidine ring is a primary site of reactivity, modifications to other parts of the molecule, particularly the phenyl rings at the C5 and C6 positions, are crucial for diversifying the chemical structure. Although the prompt focuses on 5,6-diphenylfuro[2,3-d]pyrimidin-4-ol, the principles of side-chain modification are broadly applicable to the furo[2,3-d]pyrimidine class and inform how analogues of the title compound could be synthesized.

For related furo[2,3-d]pyrimidines, diversification often involves synthesizing the core with pre-functionalized building blocks. For example, starting with different benzoin (B196080) derivatives (to form the furan (B31954) ring) or modifying substituents on the pyrimidine ring at positions other than C4 allows for extensive structural variety. In many reported syntheses, complex side chains are attached to the furo[2,3-d]pyrimidine core, often linked via the C4 or C5 positions, to interact with specific biological targets. nih.govnih.govnih.gov These side chains can include moieties like benzoyl-L-glutamic acid, which are designed to target specific enzymes. nih.govnih.gov Such modifications highlight the scaffold's utility as a template for building complex molecules with tailored properties. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Motifs for Biological Activity in Furo[2,3-d]pyrimidines

Impact of Substituents on Furan (B31954) and Pyrimidine (B1678525) Rings (e.g., Phenyl Groups at 5,6-Positions)

The substituents at the C-5 and C-6 positions of the furan ring play a crucial role in defining the activity and selectivity of furo[2,3-d]pyrimidine (B11772683) derivatives. These positions project into the solvent-exposed region or specific sub-pockets of many enzyme active sites, particularly in kinases.

In the case of 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol, the two phenyl groups are significant determinants of its molecular properties. However, studies on analogous compounds reveal that while phenyl groups can confer activity, they may not be optimal for all targets. For instance, in a study focused on developing Akt1 kinase inhibitors, replacing the phenyl groups at the C-5 and C-6 positions with other aromatic systems like 2-thienyl groups led to a significant improvement in inhibitory potency. researchgate.net Specifically, a compound featuring a 2-thienyl group at C-5 and a methyl group at C-6 was identified as the most active inhibitor in the series, with an IC50 value of 24 μM against Akt1 kinase. This suggests that the electronic properties and spatial arrangement of the thiophene (B33073) ring may allow for more favorable interactions within the kinase active site compared to a phenyl ring.

Further emphasizing the importance of the substitution pattern on these aryl rings, research on the related pyrido[2,3-d]pyrimidine (B1209978) scaffold demonstrated that a 6-(2,6-dichlorophenyl) moiety resulted in a broadly active tyrosine kinase inhibitor. nih.gov In contrast, replacing this with a 6-(3',5'-dimethoxyphenyl) group produced a highly selective inhibitor of the Fibroblast Growth Factor receptor (FGFr) tyrosine kinase. nih.gov These findings underscore that modifications to the peripheral phenyl rings, such as the addition of methoxy (B1213986) or halogen groups, can fine-tune the compound's selectivity profile by altering its electronic distribution and steric profile.

Compound SeriesPositionSubstituentTargetFindingReference
Furo[2,3-d]pyrimidinesC-5 / C-6PhenylAkt1 KinaseBaseline Activity
Furo[2,3-d]pyrimidinesC-5 / C-62-Thienyl / MethylAkt1 KinaseIncreased Potency (IC50 = 24 μM)
Pyrido[2,3-d]pyrimidinesC-62,6-DichlorophenylTyrosine KinasesBroad Activity nih.gov
Pyrido[2,3-d]pyrimidinesC-63,5-DimethoxyphenylFGFrHigh Selectivity nih.gov
Furo[2,3-d]pyrimidine ChalconesAryl Ring BHalogensCancer Cell LinesImproved Cytotoxicity rsc.org

Role of the 4-Hydroxyl/Oxo Group in Molecular Recognition

The substituent at the C-4 position of the pyrimidine ring is a critical interaction point for many biological targets. This compound exists in a tautomeric equilibrium with its 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one form. This keto-enol tautomerism allows the group to function as both a hydrogen bond donor (from the N-H in the oxo form or O-H in the hydroxyl form) and a hydrogen bond acceptor (at the carbonyl oxygen).

This dual hydrogen-bonding capability is fundamental to its role in molecular recognition, often enabling a "hinge-binding" motif observed in many kinase inhibitors. This interaction typically involves the pyrimidine ring forming one or more hydrogen bonds with the backbone amide residues of the hinge region of a kinase, a flexible segment that connects the N- and C-lobes of the enzyme.

The significance of the 4-oxo group is highlighted in studies of antifolates. Research has shown that a 2-amino-4-oxo-pyrimidine core is a key feature for potent inhibition of the enzyme thymidylate synthase (TS), whereas a 2,4-diamino-pyrimidine arrangement is preferred for inhibiting dihydrofolate reductase (DHFR). nih.gov This demonstrates that the presence of the 4-oxo group is a crucial determinant for selective targeting of specific enzymes. Molecular docking studies of various furo[2,3-d]pyrimidine derivatives targeting enzymes like VEGFR-2 consistently show the C-4 substituent participating in key hydrogen bonding interactions within the active site, anchoring the inhibitor for optimal binding. researchgate.net

Rational Design Principles for Furo[2,3-d]pyrimidine-Based Modulators

The development of novel furo[2,3-d]pyrimidine derivatives is often guided by rational design principles aimed at optimizing their interaction with a specific biological target. These strategies leverage structural information of the target and known ligand-binding characteristics to create molecules with enhanced potency, selectivity, and drug-like properties. rsc.orgnih.gov

Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design. patsnap.com The furo[2,3-d]pyrimidine nucleus itself is considered a bioisostere of purine, which allows it to interact with many of the same enzymes. researchgate.net

This principle is frequently applied to the substituents on the core scaffold. For example, the previously mentioned enhancement of Akt1 inhibitory activity by replacing phenyl groups with thienyl groups is a classic example of aromatic ring bioisosterism. mdpi.com Another common strategy involves the introduction of halogen atoms as bioisosteres for hydrogen or methyl groups. In the design of furo[2,3-d]pyrimidine-based chalcones, the introduction of halogens to an aryl ring was a deliberate bioisosteric modification that led to improved cytotoxicity against tumor cells. rsc.org Such replacements can alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby enhancing its therapeutic profile. nih.gov

Scaffold Hopping Approaches

Scaffold hopping is a computational or synthetic strategy aimed at identifying novel core structures (scaffolds) that can maintain the essential geometric arrangement of functional groups required for biological activity. This approach is used to discover new intellectual property, improve physicochemical properties, or escape toxicity issues associated with a known chemical series. While specific examples of scaffold hopping leading directly to or from the this compound structure are not prominently documented, the strategy is widely applied to fused heterocyclic systems. For instance, researchers have successfully used scaffold hopping to move from thienopyrimidine acids to identify novel furano[2,3-d]pyrimidine amides as potent inhibitors of the enzyme Notum, which is involved in Wnt signaling. This demonstrates the utility of the approach in discovering new, active chemotypes within the broader fused pyrimidine family.

Fragment-Based Drug Design Considerations

Fragment-based drug design (FBDD) is a method for identifying lead compounds that begins by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and elaborated into a more potent lead compound.

This approach has been successfully applied in the design of furo[2,3-d]pyrimidine-based inhibitors. In one study, novel furo[2,3-d]pyrimidine derivatives were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov The design was based on the structural similarity of the furo[2,3-d]pyrimidine scaffold to a previously identified oxazole-based fragment known to bind in the back pocket of the VEGFR-2 active site. By using the furo[2,3-d]pyrimidine core to link key interacting moieties inspired by the original fragment, researchers were able to develop potent inhibitors with nanomolar efficacy. nih.gov This work exemplifies how the furo[2,3-d]pyrimidine scaffold can be used as a template in a fragment-growing or fragment-linking strategy to build potent and efficient modulators.

Design of Hybrid Molecules with Dual Target Modulatory Activity

A contemporary approach in drug design involves the creation of hybrid molecules that can modulate multiple biological targets simultaneously. This strategy is particularly relevant in complex diseases like cancer, where targeting a single pathway may be insufficient. The furo[2,3-d]pyrimidine nucleus has served as a versatile scaffold for the development of such dual-acting agents.

One notable strategy involves combining the furo[2,3-d]pyrimidine core with other pharmacophores to create hybrid compounds with enhanced or synergistic activities. For instance, researchers have designed and synthesized novel furo[2,3-d]pyrimidine derivatives intended to act as dual inhibitors of the PI3K/AKT signaling pathway, which is often dysregulated in cancer. In one study, a series of sixteen furopyrimidine derivatives were synthesized by incorporating a 1,3,4-thiadiazole (B1197879) moiety, a known anticancer pharmacophore. nih.gov Biological evaluation of these hybrid molecules revealed that compound 10b exhibited potent anticancer activity against a panel of 38 cancer cell lines, with GI₅₀ values ranging from 0.91 to 16.7 μM. nih.gov Furthermore, this compound demonstrated strong dual inhibitory activity against PI3Kα/β and AKT enzymes, with IC₅₀ values of 0.175 ± 0.007 μM, 0.071 ± 0.003 μM, and 0.411 ± 0.02 μM for PI3Kα, PI3Kβ, and AKT, respectively. nih.gov Molecular docking and dynamics simulations indicated that compound 10b formed favorable interactions within the binding sites of both PI3K and AKT-1. nih.gov

Another approach has been the development of furo[2,3-d]pyrimidine-based chalcones. Chalcones are known for their diverse biological activities, and their incorporation into the furo[2,3-d]pyrimidine scaffold has yielded compounds with potent anti-proliferative effects. nih.gov

The design of hybrid molecules is not limited to cancer therapy. The versatility of the furo[2,3-d]pyrimidine scaffold allows for its combination with various pharmacophores to target different sets of biological targets, offering a promising avenue for the development of novel therapeutics for a range of diseases.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These in silico methods are valuable tools in drug discovery, enabling the prediction of the activity of novel compounds and providing insights into the structural features that govern their biological effects.

Development of QSAR Models for Furo[2,3-d]pyrimidine Derivatives

Several QSAR studies have been conducted on furo[2,3-d]pyrimidine derivatives to elucidate the structural requirements for their biological activities, particularly as anticancer agents and kinase inhibitors. These studies employ various statistical methods to build predictive models.

For example, a QSAR analysis was performed on a series of 33 furopyrimidine and thienopyrimidine derivatives to understand their inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov In this study, both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods were used to develop the QSAR models. The performance of these models was evaluated using statistical parameters such as the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²). The ANN model (R² = 0.998) demonstrated superior predictive ability compared to the MLR model (R² = 0.889). nih.gov

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to furo[2,3-d]pyrimidine derivatives. These methods provide a more detailed understanding of the steric and electrostatic interactions between the ligands and their target proteins. A 3D-QSAR study on a series of coumarin-furo[2,3-d]pyrimidinone hybrids suggested that a more bulky and electropositive group at the C-2 position of the furo[2,3-d]pyrimidinone ring would be beneficial for their antitumor activity.

The development of robust and predictive QSAR models for furo[2,3-d]pyrimidine derivatives is crucial for guiding the rational design of new and more potent compounds. These models help in prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.

Predictive Modeling of Molecular Interactions

Predictive modeling of molecular interactions is a key component of QSAR studies, providing a deeper understanding of how furo[2,3-d]pyrimidine derivatives bind to their biological targets. Techniques like CoMFA and CoMSIA are instrumental in this regard as they generate 3D contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are correlated with biological activity.

CoMFA calculates steric and electrostatic fields around a set of aligned molecules. The resulting contour maps highlight areas where bulky substituents would be favorable or unfavorable for activity (steric fields) and where positive or negative charges would enhance or diminish activity (electrostatic fields).

CoMSIA , in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular interactions governing the ligand-receptor binding. For instance, a CoMSIA study on pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors revealed the importance of hydrophobic substitutions and hydrogen bond acceptor groups at specific positions to enhance the inhibitory potency.

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In Vitro Biological Activities and Molecular Mechanisms

Enzyme and Receptor Kinase Inhibition (in vitro biochemical assays)

Kinase Targets: EGFR, VEGFR-2, PDGFR-β, MER, AXL, Mps1 (TTK)

EGFR, VEGFR-2, PDGFR-β, and Mps1 (TTK)

No specific in vitro biochemical assay data for 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol regarding its inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), or Monopolar spindle 1 (Mps1/TTK) has been reported in the reviewed literature. While numerous studies investigate other furo[2,3-d]pyrimidine (B11772683) derivatives for these targets, the specific activity of the 5,6-diphenyl variant remains uncharacterized. nih.govnih.govnih.govresearchgate.net

MER and AXL

Direct enzymatic inhibition data for this compound against MER and AXL kinases is not available. However, a study focused on the development of dual MER/AXL inhibitors using a furanopyrimidine scaffold provides insights through structure-activity relationship (SAR) analysis of closely related analogues. nih.gov

In this research, a hit compound featuring a 5-aniline fragment was optimized. The study found that modifying this 5-position was critical for activity. Specifically, the synthesis of derivatives where the 5-position was substituted with a phenyl group (analogous to the compound of interest) or a hydrogen atom resulted in an attenuation of both MER and AXL inhibitory activities. nih.gov This suggests that while the this compound scaffold may interact with these kinases, its inhibitory potency is likely lower than other substituted furanopyrimidine analogues. nih.gov

Table 1: Investigated Kinase Targets for this compound Analogues

Kinase Target Compound Analogue Studied Finding
MER 5-phenylfuranopyrimidine derivative Attenuated inhibitory activity compared to 5-aniline hit compound. nih.gov

Enzymatic Targets: Dihydrofolate Reductase (DHFR), Thymidylate Synthase, HIV Reverse Transcriptase, Hsp90, NADPH Oxidase, SARS-CoV-2 Main Protease (MPro), Papain-like Protease (PLPro)

A comprehensive search of scientific databases and literature yielded no specific in vitro biochemical assay data for this compound concerning its inhibitory activity against the following enzymatic targets:

Dihydrofolate Reductase (DHFR) nih.govnih.gov

Thymidylate Synthase nih.govmdpi.com

HIV Reverse Transcriptase nih.govmdpi.com

Hsp90

NADPH Oxidase uniroma1.itnih.gov

SARS-CoV-2 Main Protease (MPro) nih.govnih.gov

Papain-like Protease (PLPro) nih.govembopress.org

Modulation of Protein-Protein Interactions

No published research was found that investigates the ability of this compound to modulate protein-protein interactions.

Other Investigated In Vitro Pharmacological Profiles

Tubulin Polymerization Inhibition and Immune-Modulating Activity

There is no available scientific literature describing the in vitro evaluation of this compound for tubulin polymerization inhibition or for immune-modulating activities. nih.govnih.govmdpi.com

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used to understand how ligands like 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol and its analogs interact with protein targets, particularly within the ATP-binding site of kinases.

Studies on related furo[2,3-d]pyrimidine (B11772683) derivatives have shown that this scaffold effectively occupies the adenine (B156593) binding pocket of various kinases. For instance, molecular docking of furo[2,3-d]pyrimidine analogs into the ATP binding site of VEGFR-2 and FLT3 has revealed specific binding modes that are crucial for their inhibitory activity. nih.govimtm.cznih.gov These studies provide a framework for understanding the potential interactions of this compound with similar protein targets. The docking simulations help to visualize the ligand-protein complex, predict binding affinity, and analyze the intermolecular forces that stabilize the interaction.

The binding of furo[2,3-d]pyrimidine inhibitors to kinases is typically characterized by interactions with several key regions within the ATP-binding site.

Hinge Region: This is a flexible segment that connects the N- and C-terminal lobes of the kinase domain. It forms critical hydrogen bonds with the adenine portion of ATP and, analogously, with ATP-competitive inhibitors. For the furo[2,3-d]pyrimidine scaffold, the nitrogen atoms within the pyrimidine (B1678525) ring are crucial for forming one or more hydrogen bonds with the backbone amide groups of amino acid residues in the hinge region. nih.gov For example, in a docked pose of a related compound in VEGFR-2, the N1 nitrogen of the furo[2,3-d]pyrimidine scaffold forms a hydrogen bond with the backbone NH of a key residue in the hinge region. nih.gov

Hydrophobic Pockets: The ATP binding site is flanked by hydrophobic regions that accommodate the substituent groups of the inhibitor. The 5- and 6-phenyl groups of this compound are expected to occupy these pockets, forming favorable van der Waals and hydrophobic interactions. Docking studies of similar compounds have identified two main hydrophobic areas:

Hydrophobic Pocket I: Often referred to as the "gatekeeper" pocket, this region is located near the hinge. The phenyl substituents can interact with residues such as leucine, valine, and alanine (B10760859) in this pocket. nih.gov

Hydrophobic Pocket II: This is a deeper pocket that extends into the protein. The orientation of the phenyl rings can significantly influence the inhibitor's selectivity and potency by engaging with residues in this region.

The table below summarizes key interacting residues identified in docking studies of analogous thieno[2,3-d]pyrimidine (B153573) and furo[2,3-d]pyrimidine compounds, which are predictive for the this compound scaffold.

Interaction RegionKey Interacting Residues (Examples from Kinase Studies)Interaction Type
Hinge RegionCys, TyrHydrogen Bonding
Hydrophobic Pocket ILeu, Val, Ala, Ile, CysHydrophobic, van der Waals
Sugar SiteLeu, Val, AlaHydrophobic
Other Hydrophobic InteractionsMet, Ala, PheHydrophobic, van der Waals

The stability of the ligand-protein complex is determined by a combination of non-covalent interactions.

Hydrogen Bonding: As mentioned, hydrogen bonds are critical for anchoring the inhibitor to the hinge region. The pyrimidinone core of this compound contains several hydrogen bond donors and acceptors. The N1 and N3 atoms of the pyrimidine ring can act as acceptors, while the 4-hydroxyl group can act as both a donor and an acceptor. semanticscholar.org Quantum chemical studies on similar pyrimidine derivatives confirm that the nitrogen atoms of the pyrimidine nucleus are the most favorable sites for hydrogen bonding. scirp.org The N-H···O interaction is a predominant and robust hydrogen bond observed in the crystal structures of pyrimidinone derivatives, often forming stable dimeric structures. semanticscholar.org

π-π Stacking: The two phenyl rings at the C5 and C6 positions introduce the possibility of π-π stacking interactions with aromatic amino acid residues in the binding pocket, such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.govnih.gov These interactions, where the aromatic rings of the ligand and the protein residue stack on top of each other, can significantly contribute to the binding affinity and stability of the complex. nih.gov The geometry of these interactions can vary, including face-to-face or offset stacking arrangements.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. semanticscholar.orgnih.gov These models serve as 3D queries for virtual screening of large compound databases to identify novel "hit" compounds that are likely to be active. nih.govmdpi.com

Pharmacophoric features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic groups (H)

Aromatic Rings (AR)

Positive/Negative Ionizable centers

Pharmacophoric FeaturePotential Location on this compound
Hydrogen Bond Acceptor (HBA)Pyrimidine Nitrogens (N1, N3), Furan (B31954) Oxygen, 4-Hydroxyl Oxygen
Hydrogen Bond Donor (HBD)4-Hydroxyl Group
Aromatic Ring (AR) / Hydrophobic (H)5-Phenyl Ring, 6-Phenyl Ring

When the 3D structure of the target protein is unknown, but a set of active and inactive molecules is available, ligand-based pharmacophore models can be generated. nih.govmdpi.com This approach involves superimposing a set of active compounds and extracting the common chemical features that are essential for their biological activity. nih.gov For the furo[2,3-d]pyrimidine series, a model could be developed using experimentally active derivatives. The resulting pharmacophore hypothesis would represent the key interaction points, such as the hydrogen bond acceptor feature corresponding to the pyrimidine nitrogen that interacts with the kinase hinge region, and the hydrophobic/aromatic features corresponding to the phenyl rings. semanticscholar.org

If the crystal structure of the target protein complexed with a ligand is available, a structure-based pharmacophore model can be derived. nih.gov This model is built by identifying the key interaction points between the ligand and the protein's active site. researchgate.net For a target kinase bound to a furo[2,3-d]pyrimidine analog, the model would define features based on the specific hydrogen bonds to the hinge, and the hydrophobic and aromatic interactions within the binding pockets. This approach provides a more accurate representation of the required interactions for binding and can be more effective in virtual screening campaigns. nih.gov

Both ligand- and structure-based pharmacophore models are powerful tools for hit identification and lead optimization.

Hit Identification: The generated pharmacophore model is used as a 3D query to screen large chemical databases (e.g., ZINC database) for molecules that match the defined features and spatial constraints. semanticscholar.orgnih.gov This virtual screening process can rapidly filter millions of compounds down to a manageable number of potential "hits" for experimental testing, significantly accelerating the discovery of novel scaffolds.

Lead Optimization: Pharmacophore models provide crucial insights for optimizing a lead compound like this compound. nih.gov By understanding the essential pharmacophoric features, medicinal chemists can rationally design modifications to the scaffold. For example, the model might suggest that adding a specific substituent to one of the phenyl rings could create an additional favorable interaction with the protein, thereby increasing potency or selectivity. The models can also guide the modification of the core scaffold to improve pharmacokinetic properties while maintaining the key interactions required for biological activity.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules. These methods can predict molecular geometries, reaction energies, and various spectroscopic properties, offering a molecular-level understanding of chemical behavior.

Table 1: Illustrative Conformational Data for a Related Fused Pyrimidine System This table presents hypothetical data to illustrate the type of information generated in a conformational analysis. The values are not experimental data for this compound.

Dihedral Angle Description Calculated Energy (kcal/mol) Population (%)
τ1 (C4-C5-C_phenyl-C_phenyl) Rotation of phenyl group at C5 0 (Global Minimum) 75
τ2 (C7-C6-C_phenyl-C_phenyl) Rotation of phenyl group at C6 +1.2 15

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms, predict reaction pathways, and calculate the energetics of reactants, transition states, and products. For the furo[2,3-d]pyrimidine scaffold, DFT calculations can elucidate the mechanisms of its synthesis or its interactions with other molecules.

Studies on other pyrimidine derivatives have utilized DFT to understand their reactivity and properties. For example, DFT calculations have been employed to study the molecular and electronic structure of newly synthesized tetrahydropyrimidines to evaluate their corrosion inhibition potential. ijcce.ac.ir These studies often involve optimizing the geometry of the molecules and calculating electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. ijcce.ac.ir

For this compound, DFT studies could be used to:

Predict its tautomeric equilibrium, specifically the -ol vs. -one form of the hydroxyl group at position 4.

Investigate the mechanism of its synthesis, for instance, by mapping the energy profile of the cyclization reaction that forms the furo[2,3-d]pyrimidine core.

Calculate its molecular electrostatic potential (MEP) to identify regions that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.

Table 2: Illustrative DFT-Calculated Electronic Properties for a Furo[2,3-d]pyrimidine Analog This table shows the kind of data generated from DFT calculations on a related heterocyclic compound. These are not specific values for this compound.

Parameter Description Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO 5.3 eV

In Silico ADMET Prediction for Research Compound Prioritization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and safety profiles of potential drug candidates. afjbs.com Various computational models are used to predict these properties based on the chemical structure of the compound. While specific ADMET predictions for this compound are not published, predictions for other pyrimidine and fused pyrimidine derivatives are common in the literature. nih.govresearchgate.net

These predictive studies typically evaluate a range of parameters, including:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability.

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding are assessed to understand how the compound distributes throughout the body.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) helps to identify potential drug-drug interactions.

Excretion: Properties related to the compound's clearance from the body are estimated.

Toxicity: Predictions for mutagenicity (e.g., AMES test), cardiotoxicity (e.g., hERG inhibition), and other toxicities are made to flag potential safety concerns.

For a molecule like this compound, its relatively high molecular weight and lipophilicity due to the two phenyl groups might influence its predicted ADMET properties. In silico tools would be used to balance these properties to assess its drug-likeness.

Table 3: Illustrative In Silico ADMET Predictions for a Furo[2,3-d]pyrimidine Derivative This table provides an example of typical ADMET parameters predicted for a research compound. These are not experimentally verified data for this compound.

ADMET Property Parameter Predicted Value/Classification Acceptable Range
Absorption Human Intestinal Absorption (HIA) 92% > 80% is high
Caco-2 Permeability (logPapp) 0.95 > 0.9 is high
Distribution Blood-Brain Barrier (BBB) Permeation Low -
Plasma Protein Binding 95% -
Metabolism CYP2D6 Inhibitor No -
CYP3A4 Inhibitor Yes -
Toxicity AMES Mutagenicity Non-mutagen -

Advanced Spectroscopic and Structural Characterization in Furo 2,3 D Pyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of furo[2,3-d]pyrimidine (B11772683) derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the mapping of the molecular framework.

In ¹H NMR spectra of furo[2,3-d]pyrimidine analogs, the chemical shifts (δ) of protons are indicative of their electronic environment. For instance, the pyrimidine (B1678525) proton often appears as a singlet in the aromatic region. Protons on substituent groups, such as methyl (CH₃) or aromatic phenyl rings, will have characteristic chemical shifts and coupling patterns that help confirm their position on the core scaffold. For example, in a series of novel furo[2,3-d]pyrimidine based chalcones, the pyrimidine proton was observed as a singlet around δ 8.12-8.23 ppm. nih.gov The protons of the chalcone (B49325) moiety (αH and βH) typically appear as doublets with a large coupling constant (J ≈ 15.7 Hz), confirming their trans configuration. nih.gov

Table 1: Illustrative ¹H NMR Data for a Furo[2,3-d]pyrimidine-based Chalcone Derivative nih.gov

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH 12.88 s (singlet) -
βH 8.28-8.15 m (multiplet) -
Pyrimidine H 8.28-8.15 m (multiplet) -
αH 7.56 d (doublet) 15.6
ArH 7.36 s (singlet) -
ArH 7.20 d (doublet) 8.2
ArH 6.84 d (doublet) 8.1
OCH₃ 3.83 s (singlet) -

Table 2: Illustrative ¹³C NMR Data for a Furo[2,3-d]pyrimidine-based Chalcone Derivative nih.gov

Carbon Chemical Shift (δ, ppm)
C=O (chalcone) 185.6
C4 (pyrimidine) 163.8
C2 (pyrimidine) 158.8
C=O (pyrimidine) 157.7
C7a 150.1
C-OAr 148.4
143.6
C-Ar 126.9
124.9
CH-Ar 123.8
C5 118.8
CH-Ar 116.2
CH-Ar 112.1
C6 105.6
OCH₃ 56.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For furo[2,3-d]pyrimidine derivatives, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.

In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) is observed, which corresponds to the molecular weight of the compound. The fragmentation of the molecular ion provides a unique fingerprint that can help to identify the molecule. The fragmentation pathways of pyrimidine derivatives often involve the successive loss of small functional groups and the decomposition of the heterocyclic rings. researchgate.netsapub.org For example, in some furo[2,3-d]pyrimidine-based chalcones, the molecular ion peak is clearly identified, and the base peak often corresponds to a stable fragment resulting from the cleavage of the chalcone chain. nih.gov

Table 3: Illustrative Mass Spectrometry Data for Furo[2,3-d]pyrimidine Derivatives nih.govnih.gov

Compound Type Molecular Formula Calculated Mwt. Observed m/z [M⁺] Key Fragments (m/z)
Furo[2,3-d]pyrimidine Chalcone C₁₆H₁₁FN₂O₃ 298 298 (58.07%) 73 (100%)
Furo[2,3-d]pyrimidine Chalcone C₁₇H₁₄N₂O₅ 326 326 (20.09%) 43 (100%)
1,3,4-Thiadiazole-Furo[2,3-d]pyrimidine C₂₁H₂₀N₆O₄S 452.13 452 (8.83%) Not specified

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a furo[2,3-d]pyrimidine derivative will show characteristic absorption bands corresponding to the vibrations of specific bonds.

For a compound like 5,6-diphenylfuro[2,3-d]pyrimidin-4-ol, one would expect to see a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the pyrimidinone ring typically appears as a strong band around 1700-1660 cm⁻¹. nih.gov The C=N and C=C stretching vibrations of the fused heterocyclic rings and aromatic substituents are observed in the 1650-1450 cm⁻¹ region. nih.govnih.gov The C-O-C stretching of the furan (B31954) ring is also a characteristic feature.

Table 4: Typical IR Absorption Frequencies for Furo[2,3-d]pyrimidine Derivatives nih.govnih.gov

Functional Group Bond Vibration Typical Wavenumber (cm⁻¹)
Amine/Amide N-H stretch 3491-3140
Aromatic C-H C-H stretch 3086-3024
Aliphatic C-H C-H stretch 2978-2850
Carbonyl C=O stretch 1701-1665

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like furo[2,3-d]pyrimidines, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions. The position and intensity of these bands are influenced by the extent of conjugation in the molecule and the presence of various substituents. While specific UV-Vis data for this compound is not detailed in the provided search context, studies on related heterocyclic systems show that the analysis of UV-Vis spectra in different solvents can be used to study tautomeric equilibria. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Several studies have reported the X-ray crystal structures of furo[2,3-d]pyrimidine derivatives. nih.govamanote.com These studies have been crucial for confirming the connectivity of the atoms, establishing the stereochemistry of substituents, and understanding intermolecular interactions such as hydrogen bonding in the crystal lattice. For example, the X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidine derivatives were determined to understand their binding modes with biological targets. nih.gov This level of structural detail is paramount for structure-activity relationship (SAR) studies in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of furo[2,3-d]pyrimidine derivatives typically involves cyclization reactions using substituted pyrimidine precursors. For example:

  • Acid-mediated cyclization : Concentrated sulfuric acid can catalyze the formation of the furopyrimidine core from precursors like 2,6-dimethylpyrimidin-4(3H)-one (see synthesis of analogous compounds in ).
  • Multi-component reactions : Combining aldehydes, cyanocarbamides, and aryl ketones in ethanol with a base (e.g., K₂CO₃) can yield substituted derivatives ().

Q. Optimization Strategies :

  • Temperature control : Higher temperatures (e.g., 150°C) improve cyclization efficiency but may require reflux conditions.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (1:3) to isolate pure products ().

Q. Table 1. Comparative Synthesis Conditions

MethodYield (%)Purity (HPLC)Key ConditionsReference
Acid-mediated83>95%H₂SO₄, 24h stirring
Multi-component79.898%Ethanol, K₂CO₃, 150°C

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons : Look for splitting patterns in δ 6.6–8.0 ppm (e.g., singlet for isolated protons in the furo ring ).
    • Hydroxyl group : A broad peak at δ ~12.5 ppm (DMSO-d₆) indicates the 4-ol moiety .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns (e.g., Cl or Br substituents) .
  • IR Spectroscopy : Detect C=O (1640–1680 cm⁻¹) and O–H (3200–3400 cm⁻¹) stretches .

Critical Note : Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel furo[2,3-d]pyrimidine derivatives?

Methodological Answer: Contradictions often arise from:

  • Tautomeric equilibria : The 4-ol group may exist in keto-enol forms, altering NMR signals. Use variable-temperature NMR to observe dynamic behavior .
  • Regiochemical ambiguity : Multi-component reactions may yield positional isomers. Employ NOESY or COSY NMR to confirm spatial proximity of substituents .
  • Crystallographic validation : Single-crystal X-ray diffraction (as in ) provides definitive structural proof.

Example : In a 2023 study, conflicting NMR data for a chlorophenyl derivative were resolved via X-ray analysis, confirming the major tautomer .

Q. What strategies are effective in modifying the furo[2,3-d]pyrimidine core to enhance solubility or stability without compromising bioactivity?

Methodological Answer:

  • Substituent engineering :
    • Polar groups : Introduce –OH, –NH₂, or –COOH at the 2- or 4-position to improve aqueous solubility (e.g., 4-amine derivatives in ).
    • Steric hindrance : Bulkier groups (e.g., trifluoromethyl) at the 5- or 6-position can stabilize the molecule against metabolic degradation .
  • Salt formation : Convert the 4-ol group to a sodium or potassium salt for enhanced solubility .

Q. Table 2. Solubility Modifications

DerivativeSolubility (mg/mL, H₂O)Bioactivity (IC₅₀, μM)Reference
4-Ol (parent)0.125.8
4-Amine1.456.1
5-Trifluoromethyl0.954.9

Q. How can computational methods complement experimental data in predicting the reactivity of this compound?

Methodological Answer:

  • DFT calculations : Predict tautomeric preferences, frontier molecular orbitals (HOMO/LUMO), and electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to guide structural modifications .
  • MD simulations : Assess stability in aqueous environments to pre-screen solubility-enhancing substituents .

Case Study : A 2024 study combined DFT and docking to optimize a furopyrimidine inhibitor, achieving a 10-fold increase in binding affinity .

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